molecular formula C16H24F2N2Si B8058353 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B8058353
M. Wt: 310.46 g/mol
InChI Key: HAFOIXWXVNRUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- is a synthetic organic compound with the molecular formula C16H24F2N2Si and a molecular weight of 310.46 g/mol. This compound is primarily used for research purposes and is not suitable for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 4,5-difluoropyridine with a suitable silylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet research standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1H-Pyrrolo[2,3-B]pyridine derivatives is their role as inhibitors of various kinases. The compound has been identified as an inhibitor of Salt Inducible Kinase 2 (SIK2) , which is implicated in several cellular processes including metabolism and cell proliferation. Inhibition of SIK2 has potential therapeutic implications in diseases such as cancer and metabolic disorders .

Cancer Treatment

Research indicates that compounds within this class can effectively target cancer cells. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against ovarian and colon cancer cell lines . The mechanism typically involves the disruption of kinase signaling pathways that are crucial for tumor growth and survival.

Neuroprotective Effects

Emerging studies suggest that some pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Case Studies

StudyApplicationFindings
US9260426B2 SIK2 InhibitorDemonstrated efficacy in reducing tumor growth in preclinical models by targeting SIK2 signaling pathways .
WO2006063167A1 Treatment of DiseasesIdentified as effective against various cancers through inhibition of specific kinases involved in cell cycle regulation .
PubChem Analysis NeuroprotectionSuggested potential for neuroprotective effects based on structural attributes that promote blood-brain barrier permeability .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- is unique due to its specific structural features and reactivity[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Similar compounds include:

  • 1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[tris(1-methylethyl)silyl]-

  • 1H-Pyrrolo[2,3-B]pyridine, 4-bromo-1-[tris(1-methylethyl)silyl]-

These compounds share the pyrrolopyridine core but differ in the halogen substituents, leading to variations in their chemical behavior and applications.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- (CAS No. 685513-89-7) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and receptor inhibition. This article explores its biological activity based on current research findings, including case studies and data tables.

  • Molecular Formula : C16H24F2N2Si
  • Molecular Weight : 310.46 g/mol
  • Boiling Point : 309.4 ± 42.0 °C (predicted)
  • Density : 1.07 ± 0.1 g/cm³ (predicted)
  • pKa : 3.35 ± 0.30 (predicted) .

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival pathways. Inhibition of FGFRs can lead to reduced tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs:

  • Compound 4h : Among the derivatives studied, compound 4h showed significant FGFR inhibitory activity with IC50 values of:
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM

In vitro studies indicated that compound 4h inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis while also significantly reducing cell migration and invasion .

Summary of Biological Activities

Activity TypeCompound TestedIC50 Values (nM)Effect Observed
FGFR InhibitionCompound 4hFGFR1: 7Inhibition of cell proliferation
FGFR2: 9Induction of apoptosis
FGFR3: 25Reduced migration/invasion
FGFR4: 712

Case Study: Breast Cancer Treatment

A study focused on the application of compound 4h in treating breast cancer demonstrated its efficacy in inhibiting tumor growth in vivo. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the potential for further optimization and development of this compound as a therapeutic agent against breast cancer .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicated that the compound does not exhibit significant toxicity at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile .

Properties

IUPAC Name

(4,5-difluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOIXWXVNRUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F2N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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